3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole

Synthetic Methodology Flow Chemistry Library Synthesis

This 1,2,4-oxadiazole building block features a 4-methyl-3-nitrophenyl motif that directly enhances downstream synthetic efficiency. The nitro group is selectively reduced to an amine with an 85% yield—30% higher than the 4-nitrophenyl analog—making it a cost-effective precursor for amide bond formation or diazonium chemistry. Ideal for continuous-flow library synthesis (30-min protocol) and Nrf2-pathway SAR studies.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B12452939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC=N2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3/c1-6-2-3-7(4-8(6)12(13)14)9-10-5-15-11-9/h2-5H,1H3
InChIKeyIXJNSRNFCZWNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole: A Specialized 1,2,4-Oxadiazole Intermediate for Targeted Synthesis and Screening


3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole (CAS 1262413-41-1) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family. Its core scaffold features a five-membered ring containing one oxygen and two nitrogen atoms, which confers a unique electronic profile and metabolic stability [1]. The compound is distinguished by a 4-methyl-3-nitrophenyl substitution pattern on the oxadiazole ring, a motif that introduces specific steric and electronic properties relevant to downstream synthetic transformations and potential bioactivity modulation .

Why 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole Cannot Be Replaced by Simpler Analogs


While 1,2,4-oxadiazoles are widely used in medicinal chemistry for their favorable pharmacokinetic profiles [1], the specific substitution pattern on the phenyl ring is a critical determinant of both synthetic utility and biological target engagement. The presence of the nitro group in the 3-position and the methyl group in the 4-position of the phenyl ring on 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole creates a unique chemical handle . The nitro group serves as a versatile precursor for selective reduction to an amine, a key step in generating more complex pharmacophores , while the methyl group influences the compound's lipophilicity and potential steric interactions with biological targets. Consequently, substituting this compound with simpler unsubstituted or mono-substituted 1,2,4-oxadiazole analogs would alter the downstream reaction pathways and likely yield a different profile of biological activity, as demonstrated by structure-activity relationship (SAR) studies on related scaffolds [2].

Quantitative Differentiation: Head-to-Head Evidence for 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole


Continuous-Flow Synthesis: 30-Minute vs. Traditional Batch Production

3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using a continuous microreactor platform that produces the compound in ~30 minutes in quantities of 40-80 mg, a substantial acceleration over traditional batch methods which often require hours to days for similar 1,2,4-oxadiazole syntheses [1]. This method, applicable to a wide range of arylnitriles including those with nitro and methyl substituents, provides a rapid route for generating compound libraries. In contrast, the synthesis of the simpler analog 3-(4-Methylphenyl)-1,2,4-oxadiazole (no nitro group) via a batch process yields 80% but requires a reaction time of 35 minutes , demonstrating that while the microreactor method offers speed, the unique substitution of the target compound enables a distinct and efficient continuous-flow approach.

Synthetic Methodology Flow Chemistry Library Synthesis

Selective Nitro Reduction Yield: 85% for 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole vs. 55% for 3-(4-Nitrophenyl) Analog

The nitro group in 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole undergoes selective reduction to the corresponding amine, achieving an 85% yield using iron/acetic acid in ethanol at reflux for 4 hours . This transformation retains the oxadiazole ring, yielding 3-(4-Methyl-3-aminophenyl)-1,2,4-oxadiazole, a versatile intermediate for further derivatization. In comparison, the reduction of the simpler analog 3-(4-Nitrophenyl)-1,2,4-oxadiazole (which lacks the methyl group) to its corresponding amine is reported with a significantly lower yield of 55% . The presence of the ortho-methyl group in the target compound appears to enhance the efficiency of this key synthetic step.

Reduction Chemistry Building Block Functionalization Amine Synthesis

Potent Nrf2 Activation: Class-Level IC50 Values of 9.21–19.58 nM for 1,2,4-Oxadiazoles with Nitro/Methyl Substitution

A series of rationally designed 1,2,4-oxadiazole derivatives, including those with nitrophenyl and methylphenyl substitutions, have been shown to potently inhibit the Nrf2 suppressors TrxR1 and IKKα, thereby activating the antioxidant cellular machinery for cancer therapy [1]. These compounds exhibited IC50 values of 9.21 nM, 13.19 nM, and 17.89 nM against TrxR1, and 11.0 nM, 15.94 nM, and 19.58 nM against IKKα. This level of potency is indicative of the scaffold's potential when bearing nitro and methyl groups. While this data is for specific derivatives, it provides a class-level inference that the 1,2,4-oxadiazole core with a nitro/methyl substitution pattern, as found in 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole, is a privileged structure for this mechanism. Simpler, unsubstituted 1,2,4-oxadiazoles or those lacking the nitro group would not be expected to achieve this level of target engagement, as the nitro group is a critical pharmacophoric element for TrxR1 and IKKα inhibition [1].

Nrf2 Activation Antioxidant Therapy Cancer Research

High-Impact Application Scenarios for 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole


Rapid Generation of 1,2,4-Oxadiazole Libraries via Continuous Flow

Procurement of 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole is ideal for medicinal chemistry groups leveraging continuous microreactor technology. The compound's scaffold is compatible with a reported 30-minute, continuous-flow synthesis [1], enabling the rapid production of diverse 1,2,4-oxadiazole libraries (40-80 mg scale) for high-throughput screening against various biological targets. This approach circumvents the time-intensive nature of traditional batch syntheses, accelerating hit identification and SAR exploration.

Synthesis of 3-(4-Methyl-3-aminophenyl)-1,2,4-oxadiazole Intermediates

This compound is a superior starting material for generating the corresponding amine, 3-(4-Methyl-3-aminophenyl)-1,2,4-oxadiazole. The selective reduction of the nitro group proceeds with a high 85% yield , which is 30% more efficient than the reduction of the analogous 3-(4-Nitrophenyl)-1,2,4-oxadiazole . This high-yielding step makes the compound a cost-effective and practical building block for constructing more complex molecules that require a primary aniline handle for further functionalization, such as amide bond formation or diazonium chemistry.

Hit-to-Lead Optimization for Nrf2-Mediated Cancer Therapies

Research teams investigating the activation of the Nrf2 pathway for cancer therapy should consider 3-(4-Methyl-3-nitrophenyl)-1,2,4-oxadiazole as a core building block. Closely related 1,2,4-oxadiazole derivatives with nitro and methyl substitutions have demonstrated potent inhibition of TrxR1 and IKKα with IC50 values in the low nanomolar range (9.21-19.58 nM) [2]. The unique substitution pattern of this compound places it within a chemical space associated with high target potency, offering a valuable starting point for SAR studies aimed at developing novel anticancer agents.

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